

physical and chemical properties of 2,6-diiiodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Diiiodopyridine

Cat. No.: B1280989

[Get Quote](#)

An In-depth Technical Guide to **2,6-Diiiodopyridine**

Introduction

2,6-Diiiodopyridine is an aromatic heterocyclic organic compound that serves as a crucial building block in various fields of chemical synthesis.^[1] Characterized by a pyridine ring substituted with two iodine atoms at the 2 and 6 positions, its unique electronic and steric properties make it a valuable intermediate.^[1] The presence of two iodine atoms enhances the molecule's reactivity, particularly in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.^{[1][2]} This versatility has led to its widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials such as dyes and polymers.^{[1][3]} This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of **2,6-diiiodopyridine** for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

2,6-Diiiodopyridine typically appears as a white to light yellow or orange crystalline powder.^{[1][3][4]} It is stable under standard storage conditions, though it should be stored away from oxidants.^[5] While sparingly soluble in water, it shows good solubility in organic solvents like ethanol, ether, and chloroform.^{[3][5]}

Data Summary

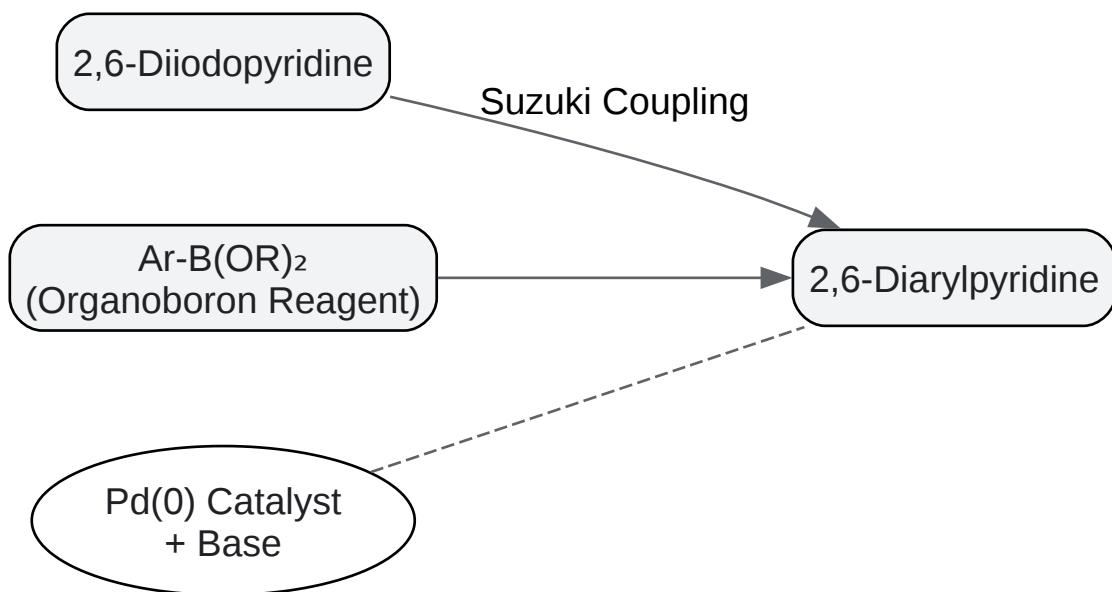
The core physical and chemical properties of **2,6-diiodopyridine** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	2,6-diiodopyridine	[4][6]
CAS Number	53710-17-1	[1][4][6]
Molecular Formula	C ₅ H ₃ I ₂ N	[1][4][6]
Molecular Weight	330.89 g/mol	[1][6]
Appearance	White to light yellow to light orange powder/crystal	[1][3]
Melting Point	188 °C	[1][4]
Boiling Point	279 °C	[5]
Solubility	Soluble in ethanol, ether, chloroform; sparingly soluble in water.	[3][5]
Purity	≥ 97% (GC)	[1][4]
pKa (Predicted)	-1.54 ± 0.10	[3]

Spectroscopic and Structural Data

The structure of **2,6-diiodopyridine** has been confirmed through various analytical techniques.

- Crystal Structure: X-ray crystallography data is available, providing detailed insights into its solid-state conformation. The Cambridge Crystallographic Data Centre (CCDC) number for its crystal structure is 197334.[6] Molecules are linked through C-H…N hydrogen bonding to form chains, which are further joined by weak I…I halogen-bonding interactions to create layers.[3]
- NMR Spectroscopy: While specific spectral data was not detailed in the provided search results, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is a standard method for confirming the identity and purity of such compounds.


- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the pyridine ring and the C-I bonds.

Chemical Properties and Reactivity

The chemical behavior of **2,6-diiiodopyridine** is dominated by the two carbon-iodine bonds. The C-I bond is the weakest among carbon-halogen bonds, making **2,6-diiiodopyridine** highly reactive in reactions where C-X bond cleavage is the rate-determining step.[7]

Palladium-Catalyzed Cross-Coupling Reactions

2,6-Diiiodopyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[2] These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions of the pyridine ring. This reactivity is fundamental to its role in medicinal chemistry for constructing complex, targeted drug candidates.[2]

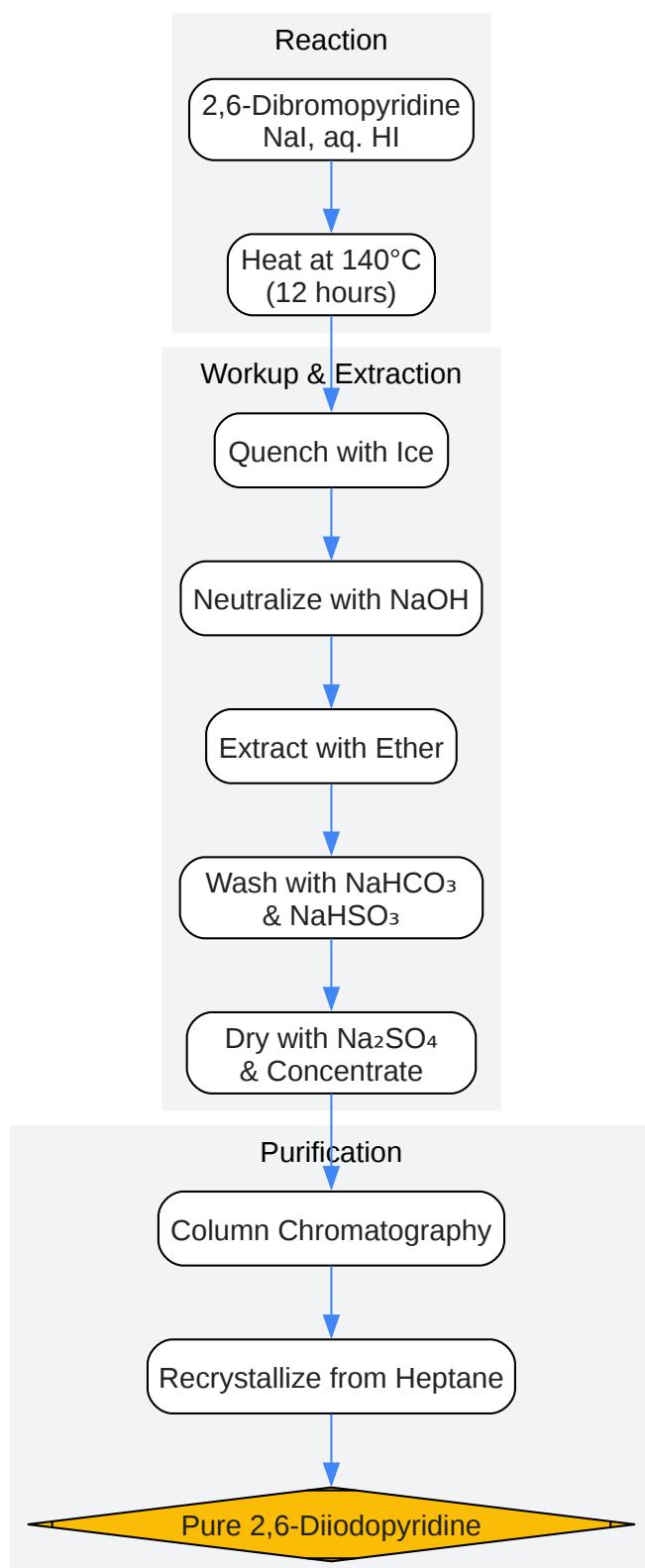
[Click to download full resolution via product page](#)

General scheme for a Suzuki cross-coupling reaction involving **2,6-diiiodopyridine**.

Experimental Protocols

Synthesis of 2,6-Diiodopyridine from 2,6-Dibromopyridine

A common laboratory-scale synthesis involves a halogen exchange reaction (Finkelstein reaction) from the more readily available 2,6-dibromopyridine.[\[8\]](#)


Materials:

- 2,6-Dibromopyridine
- Sodium Iodide (NaI)
- 57% aqueous Hydriodic Acid (HI)
- Deionized water
- Ether (Et₂O)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated aqueous sodium bisulfite (NaHSO₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Heptane
- Ethyl acetate

Procedure:

- A mixture of 2,6-dibromopyridine (1.0 eq.), sodium iodide (1.3 eq.), and 57% aqueous hydriodic acid (9.8 eq.) in water is placed in a sealed tube suitable for high-pressure reactions.[\[8\]](#)
- The mixture is stirred at 140 °C for 12 hours, resulting in a yellow slurry.[\[8\]](#)
- After cooling to room temperature, the reaction mixture is poured into crushed ice.[\[8\]](#)

- The pH is neutralized using a concentrated aqueous sodium hydroxide solution.[8]
- The aqueous layer is extracted three times with ether (Et₂O).[8]
- The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium bisulfite.[8]
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[8]
- The crude product is purified by dry column vacuum chromatography (using a gradient of 0-10% ethyl acetate in heptane).[8]
- Final purification is achieved by recrystallization from boiling heptane to yield **2,6-diiodopyridine** as colorless, fine needle-like crystals.[8]

[Click to download full resolution via product page](#)

Workflow for the synthesis and purification of **2,6-diodopyridine**.

Applications

2,6-Diiodopyridine is a versatile intermediate with applications across several domains of chemical science.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs.[1] Its ability to undergo selective functionalization is critical for building the complex architectures of modern therapeutics.
- **Materials Science:** The compound is used in the formulation of advanced materials, including polymers and coatings, where the pyridine moiety can enhance properties like thermal stability and chemical resistance.[1] It is also used in designing ligands for catalysis and nitrogen-containing heterocyclic systems.[2]
- **Agrochemicals:** Similar to its role in pharmaceuticals, it serves as a building block for novel pesticides and other agrochemical products.[1][3]

Safety and Handling

According to GHS hazard classifications, **2,6-diiodopyridine** is known to cause skin irritation (H315) and serious eye irritation (H319).[6] Therefore, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[5] Operations should be conducted in a well-ventilated area to avoid inhalation of dust.[5] Avoid contact with strong oxidants.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. [2,6-Diiodopyridine](http://myskinrecipes.com) [myskinrecipes.com]

- 3. Page loading... [guidechem.com]
- 4. 2,6-Diiodopyridine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. 2,6-Diiodopyridine | C5H3I2N | CID 11427514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Diiodopyridine | 53710-17-1 [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,6-diiodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280989#physical-and-chemical-properties-of-2-6-diiodopyridine\]](https://www.benchchem.com/product/b1280989#physical-and-chemical-properties-of-2-6-diiodopyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com